3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one 3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one Ceranib-2 is a ceramidase inhibitor that inhibits ceramidase activity (IC50 = 28 μM in SKOV3 cells). It also increases intracellular accumulation of various ceramides, including C14 ceramide, C24 ceramide, C26 ceramide, and C26:1 ceramide, and total ceramide levels and decreases levels of dihydrosphingosine, sphingosine, and sphingosine-1-phosphate in SKOV3 cells. In vivo, ceranib-2 (20 and 50 mg/kg, i.p.) reduces tumor volume in a JC mammary adenocarcinoma mouse syngeneic tumor model.

Brand Name: Vulcanchem
CAS No.: 1402830-75-4
VCID: VC0005316
InChI: InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+
SMILES: C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O
Molecular Formula: C24H17NO3
Molecular Weight: 367.404

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

CAS No.: 1402830-75-4

Cat. No.: VC0005316

Molecular Formula: C24H17NO3

Molecular Weight: 367.404

* For research use only. Not for human or veterinary use.

3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one - 1402830-75-4

Specification

Description Ceranib-2 is a ceramidase inhibitor that inhibits ceramidase activity (IC50 = 28 μM in SKOV3 cells). It also increases intracellular accumulation of various ceramides, including C14 ceramide, C24 ceramide, C26 ceramide, and C26:1 ceramide, and total ceramide levels and decreases levels of dihydrosphingosine, sphingosine, and sphingosine-1-phosphate in SKOV3 cells. In vivo, ceranib-2 (20 and 50 mg/kg, i.p.) reduces tumor volume in a JC mammary adenocarcinoma mouse syngeneic tumor model.

CAS No. 1402830-75-4
Molecular Formula C24H17NO3
Molecular Weight 367.404
IUPAC Name 3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+
Standard InChI Key QUJIMYXGRCETPJ-NTCAYCPXSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator